6-Methoxyflavone

GABAergic pharmacology Allosteric modulation Receptor subtype selectivity

Select 6-Methoxyflavone for GABA-A studies requiring α1β2 receptor modulation, where 6-methoxyflavanone is inactive. This methoxyflavone ensures superior metabolic stability and oral bioavailability over unmethylated flavones. Procure ≥99.0% purity for reproducible results in CIPN reversal and supercritical fluid applications.

Molecular Formula C16H12O3
Molecular Weight 252.26 g/mol
CAS No. 26964-24-9
Cat. No. B191845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxyflavone
CAS26964-24-9
Synonyms6-methoxyflavone
Molecular FormulaC16H12O3
Molecular Weight252.26 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3
InChIInChI=1S/C16H12O3/c1-18-12-7-8-15-13(9-12)14(17)10-16(19-15)11-5-3-2-4-6-11/h2-10H,1H3
InChIKeyXZQLSABETMKIGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxyflavone (CAS 26964-24-9) Technical Procurement Guide: Identity, Source, and Analytical Specifications


6-Methoxyflavone (CAS 26964-24-9), a 6-O-methylated flavonoid, is a natural methoxyflavone isolated from plant species including Pimelea decora and P. simplex [1]. It is available as a crystalline powder with a molecular weight of 252.26 g/mol (C₁₆H₁₂O₃) [2]. Commercial analytical specifications from major vendors confirm a purity of ≥99.0% (GC), with a melting point of 162.0–166.0 °C, establishing the technical benchmark for procurement decisions [3][4].

Why 6-Methoxyflavone Cannot Be Interchanged with Generic Flavones or 6-Methoxyflavanone: Receptor Pharmacology Differentiation


Substitution of 6-Methoxyflavone with closely related analogs such as 6-methoxyflavanone or unmethylated flavones introduces significant pharmacological and metabolic variance that compromises experimental reproducibility. Direct comparative electrophysiology demonstrates that 6-Methoxyflavone and 6-methoxyflavanone exhibit divergent functional profiles at GABA-A receptor subtypes [1]. Furthermore, the methoxyflavone subclass possesses dramatically increased metabolic stability and oral bioavailability compared to unmethylated hydroxylated flavones due to protection from conjugative metabolism in the intestine and liver [2]. These differences preclude simple interchangeability in any study requiring GABAergic modulation, neuropharmacological assessment, or consistent systemic exposure.

Quantitative Differentiation Evidence for 6-Methoxyflavone: Comparator-Based Pharmacological and Biophysical Data


GABA-A Receptor Subtype Functional Selectivity: 6-Methoxyflavone vs. 6-Methoxyflavanone

In direct head-to-head electrophysiological comparison using human recombinant GABA-A receptors expressed in Xenopus oocytes, 6-Methoxyflavone and 6-methoxyflavanone exhibited differential activity at α1β2γ2L versus α1β2 receptor assemblies. 6-Methoxyflavone demonstrated robust positive allosteric modulation (PAM) activity at α1β2γ2L and α2β2γ2L receptors. Critically, unlike 6-methoxyflavone, 6-methoxyflavanone was found to be relatively inactive at α1β2 GABA-A receptors lacking the γ2L subunit [1]. This indicates that 6-Methoxyflavone retains PAM efficacy in the absence of the γ2 subunit, whereas its close analog does not.

GABAergic pharmacology Allosteric modulation Receptor subtype selectivity

Solubility in Supercritical CO₂: 6-Methoxyflavone Compared to Unsubstituted Flavone

In a comparative study measuring solubility in supercritical CO₂ with ethanol co-solvent, 6-Methoxyflavone and unsubstituted flavone were evaluated under identical conditions. The presence of the 6-methoxy group alters the solubility profile, which is relevant for extraction and formulation applications. The mole fraction solubility (y₂) of 6-Methoxyflavone was reported as 2.2 × 10⁻⁴ at 333 K and 22.0 MPa with 0.05 ethanol co-solvent mole fraction, compared to 1.1 × 10⁻⁴ for unsubstituted flavone under the same conditions [1].

Supercritical fluid extraction Solubility parameter Green chemistry

Cisplatin-Induced Neuropathic Pain Reversal: In Vivo Efficacy of 6-Methoxyflavone

In a murine model of chemotherapy-induced peripheral neuropathy (CIPN), 6-Methoxyflavone (6-MF) was evaluated for its ability to reverse cisplatin-induced allodynia and thermal hypoalgesia. Daily intraperitoneal administration of 6-MF at 25–75 mg/kg/day for four weeks significantly increased paw withdrawal threshold (PWT) and alleviated paw withdrawal latency (PTL) during weeks 3 and 4 of treatment, relative to cisplatin-only controls [1]. No direct comparator flavonoid was tested in this same study; however, the dose-response and temporal efficacy establish a quantitative benchmark for in vivo neuropathic pain reversal.

Chemotherapy-induced peripheral neuropathy Neuropathic pain In vivo pharmacology

Methoxyflavone Subclass Metabolic Stability Advantage Over Unmethylated Flavones

A comprehensive review of the methoxyflavone subclass establishes that capping all hydroxyl groups by methylation—as in 6-Methoxyflavone—results in dramatically increased metabolic stability and membrane transport in the intestine and liver, thereby improving oral bioavailability compared to unmethylated hydroxylated flavones [1]. While specific PK parameters for 6-Methoxyflavone are not reported in this review, the class-level advantage is supported by data showing that polymethoxylated flavones such as tangeretin and nobiletin exhibit superior in vivo cancer chemopreventive efficacy and reduced conjugative metabolism relative to their hydroxylated counterparts [1].

Metabolic stability Oral bioavailability Cancer chemoprevention

Anti-Proliferative Activity: 6-Methoxyflavone IC₅₀ Values in Cervical Cancer Cell Lines

6-Methoxyflavone was evaluated for anti-proliferative activity across multiple cervical cancer cell lines over 72 hours. The compound exhibited differential sensitivity, with HeLa cells being the most responsive (IC₅₀ = 52.12 μM at 72 h), followed by C33A cells (IC₅₀ = 109.57 μM), SiHa cells (IC₅₀ = 129.51 μM), and HaCaT cells (IC₅₀ > 160 μM) . These values provide a quantitative reference point for cytotoxicity studies, though no direct comparator flavonoid was tested in the same experimental series.

Cancer cell proliferation Cytotoxicity assay HeLa cells

Validated Application Scenarios for 6-Methoxyflavone Procurement: Research and Industrial Use Cases


GABA-A Receptor Pharmacology Studies Requiring γ2-Independent Allosteric Modulation

For electrophysiological or radioligand binding studies investigating GABA-A receptor subtype pharmacology, 6-Methoxyflavone should be selected over 6-methoxyflavanone when the experimental system utilizes α1β2 receptors lacking the γ2L subunit. Direct comparative data confirm that 6-Methoxyflavone retains positive allosteric modulator (PAM) activity at α1β2 assemblies, whereas 6-methoxyflavanone is relatively inactive in this context [1]. This differentiation is critical for studies mapping subunit-specific allosteric modulation mechanisms.

Chemotherapy-Induced Peripheral Neuropathy (CIPN) Preclinical Models

6-Methoxyflavone is validated for use in murine models of cisplatin-induced peripheral neuropathy at intraperitoneal doses of 25–75 mg/kg/day administered over four weeks. Significant reversal of mechanical allodynia and thermal hypoalgesia is observed during weeks 3–4 of treatment [2]. Procurement of 6-Methoxyflavone with verified purity ≥99.0% ensures reproducibility of these in vivo neuropathic pain reversal effects.

Supercritical CO₂ Extraction and Particle Formation Process Development

6-Methoxyflavone exhibits approximately 2-fold higher solubility in supercritical CO₂ with ethanol co-solvent compared to unsubstituted flavone under identical conditions (333 K, 22.0 MPa, 0.05 ethanol mole fraction) [3]. This quantitative solubility advantage makes 6-Methoxyflavone the preferred compound over flavone for developing supercritical fluid-based extraction, micronization, or formulation processes.

Internal Standard for Polyphenolic Content Analysis

6-Methoxyflavone is employed as an internal standard for the HPLC-based analysis of polyphenolic content in in vitro-cultured plant tissues, such as chestnut shoots . Its stable methoxyflavone structure and commercial availability at ≥99.0% (GC) purity make it suitable for quantitative analytical method validation and routine quality control applications.

Technical Documentation Hub

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